molecular formula C19H27NO3 B14663916 N-(2-Hydroxyethyl)-p-methoxy-N-((3-methyl-2-norbornyl)methyl)benzamide CAS No. 36398-86-4

N-(2-Hydroxyethyl)-p-methoxy-N-((3-methyl-2-norbornyl)methyl)benzamide

Cat. No.: B14663916
CAS No.: 36398-86-4
M. Wt: 317.4 g/mol
InChI Key: OSUHEEMAQQFAGE-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-p-methoxy-N-((3-methyl-2-norbornyl)methyl)benzamide is a synthetic organic compound with the molecular formula C18H25NO2 It is known for its unique structural features, which include a hydroxyethyl group, a methoxy group, and a norbornyl moiety attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-p-methoxy-N-((3-methyl-2-norbornyl)methyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of p-methoxybenzoic acid with thionyl chloride to form p-methoxybenzoyl chloride. This intermediate is then reacted with 2-aminoethanol to yield N-(2-hydroxyethyl)-p-methoxybenzamide.

    Introduction of the Norbornyl Moiety: The next step involves the alkylation of the benzamide derivative with 3-methyl-2-norbornylmethyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-p-methoxy-N-((3-methyl-2-norbornyl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-(2-oxoethyl)-p-methoxy-N-((3-methyl-2-norbornyl)methyl)benzamide.

    Reduction: Formation of N-(2-hydroxyethyl)-p-methoxy-N-((3-methyl-2-norbornyl)methyl)aniline.

    Substitution: Formation of N-(2-hydroxyethyl)-p-hydroxy-N-((3-methyl-2-norbornyl)methyl)benzamide.

Scientific Research Applications

N-(2-Hydroxyethyl)-p-methoxy-N-((3-methyl-2-norbornyl)methyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-p-methoxy-N-((3-methyl-2-norbornyl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group may facilitate binding to enzymes or receptors, while the methoxy and norbornyl groups contribute to the compound’s overall stability and bioavailability. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)-p-nitrobenzamide: Similar structure but with a nitro group instead of a methoxy group.

    N-(2-Hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)benzamide: Lacks the methoxy group.

Uniqueness

N-(2-Hydroxyethyl)-p-methoxy-N-((3-methyl-2-norbornyl)methyl)benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.

Properties

CAS No.

36398-86-4

Molecular Formula

C19H27NO3

Molecular Weight

317.4 g/mol

IUPAC Name

N-(2-hydroxyethyl)-4-methoxy-N-[(3-methyl-2-bicyclo[2.2.1]heptanyl)methyl]benzamide

InChI

InChI=1S/C19H27NO3/c1-13-15-3-4-16(11-15)18(13)12-20(9-10-21)19(22)14-5-7-17(23-2)8-6-14/h5-8,13,15-16,18,21H,3-4,9-12H2,1-2H3

InChI Key

OSUHEEMAQQFAGE-UHFFFAOYSA-N

Canonical SMILES

CC1C2CCC(C2)C1CN(CCO)C(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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